molecular formula C11H15N3O3 B12089566 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine

Katalognummer: B12089566
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: VTVMHAIOAGRTIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine is a chemical compound that features a nitro group, a piperidine ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine typically involves the reaction of 3-nitropyridine with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a piperidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Amino-4-[(piperidin-3-yl)methoxy]pyridine.

    Substitution: Various substituted pyridine derivatives.

    Cyclization: Complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine is unique due to the combination of its nitro group and piperidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H15N3O3

Molekulargewicht

237.25 g/mol

IUPAC-Name

3-nitro-4-(piperidin-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-7-13-5-3-11(10)17-8-9-2-1-4-12-6-9/h3,5,7,9,12H,1-2,4,6,8H2

InChI-Schlüssel

VTVMHAIOAGRTIV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)COC2=C(C=NC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.